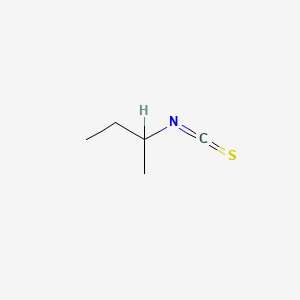

sec-Butyl isothiocyanate

Description

Properties

IUPAC Name |

2-isothiocyanatobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NS/c1-3-5(2)6-4-7/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUFJIDJGIQOYFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80863392 | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Sharp green slightly irritating aroma | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Very slightly soluble in water; freely soluble in ether, Soluble (in ethanol) | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.938-0.946 | |

| Record name | 2-Butyl isothiocyanate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1868/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4426-79-3 | |

| Record name | sec-Butyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4426-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004426793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylpropyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | sec-butyl isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/126JI237AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Enigmatic Presence of Sec-Butyl Isothiocyanate in the Plant Kingdom: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), the bioactive hydrolysis products of glucosinolates, have garnered significant attention for their potential therapeutic applications, ranging from chemoprevention to antimicrobial activities. Among the diverse array of ITCs, sec-butyl isothiocyanate presents a unique molecular scaffold with intriguing, yet underexplored, biological potential. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, its putative biosynthetic origins, state-of-the-art analytical methodologies for its detection and quantification, and its known biological activities. Tailored for researchers, scientists, and drug development professionals, this document aims to be a foundational resource, elucidating the scientific integrity behind the study of this promising natural compound and paving the way for future investigations into its therapeutic utility.

Introduction: The Significance of this compound

Isothiocyanates are a class of sulfur-containing phytochemicals renowned for their pungent flavor and potent biological activities[1]. They are not present in intact plant tissues but are rather formed upon plant damage through the enzymatic hydrolysis of their precursors, glucosinolates[1][2]. This "mustard oil bomb" serves as a defense mechanism for the plant against herbivores and pathogens[1]. From a pharmacological perspective, ITCs are valued for their antioxidant, anti-inflammatory, and anticancer properties[3][4].

This compound, with its characteristic branched alkyl structure, is a less-studied member of the ITC family. Its natural occurrence has been reported in specific plant species, suggesting a unique biosynthetic pathway and potentially distinct biological functions compared to its more common straight-chain or aromatic counterparts[5]. Understanding the natural production and biological effects of this compound is paramount for harnessing its potential in drug discovery and development. This guide provides an in-depth exploration of this molecule, from its origins in the plant kingdom to its mechanisms of action at the cellular level.

Natural Occurrence and Biosynthesis

Documented Plant Sources

The presence of this compound in the plant kingdom, though not widespread, has been confirmed in select species. Notably, it has been identified in Cochlearia officinalis (common scurvygrass) and Brassica rapa (field mustard), plants belonging to the Brassicaceae family, which is well-known for its rich glucosinolate diversity[5]. The concentration of this compound can vary depending on the plant's developmental stage, environmental conditions, and genetic factors.

The Putative Biosynthetic Pathway of Sec-Butylglucosinolate

The direct precursor to this compound is its corresponding glucosinolate, aptly named sec-butylglucosinolate. While this specific glucosinolate is not as extensively characterized as others, its formation can be inferred from the well-established general biosynthetic pathway of aliphatic glucosinolates, which originates from amino acids[1][6]. For sec-butylglucosinolate, the branched-chain amino acid isoleucine is the most probable starting precursor due to its inherent sec-butyl side chain[3][7].

The biosynthesis can be conceptualized in three main stages:

-

Chain Elongation of Isoleucine: The side chain of isoleucine undergoes a series of chain elongation cycles, a process analogous to leucine biosynthesis[1][8]. This iterative process, involving enzymes such as branched-chain amino acid aminotransferases (BCATs) and methylthioalkylmalate synthases (MAMs), adds methylene groups to the amino acid backbone[1][8][9].

-

Formation of the Core Glucosinolate Structure: The chain-elongated isoleucine homolog is then converted into the core glucosinolate structure. This involves a series of enzymatic reactions catalyzed by cytochrome P450 monooxygenases of the CYP79 and CYP83 families, which transform the amino acid into an aldoxime and then into a thiohydroximic acid intermediate[2][10][11][12]. Subsequent glucosylation and sulfation steps yield the final sec-butylglucosinolate molecule[9][13].

-

Enzymatic Hydrolysis to this compound: In response to tissue damage, the plant enzyme myrosinase (a thioglucosidase) comes into contact with sec-butylglucosinolate, catalyzing its hydrolysis. This reaction cleaves the glucose moiety, leading to an unstable aglycone that spontaneously rearranges to form this compound[2][14].

A proposed schematic of this biosynthetic pathway is presented below:

Caption: Putative biosynthetic pathway of this compound from isoleucine.

Analytical Methodologies: Extraction, Identification, and Quantification

The accurate analysis of this compound in plant matrices is crucial for understanding its distribution, concentration, and biological activity. The analytical workflow generally involves extraction from the plant material, followed by identification and quantification using chromatographic and spectroscopic techniques.

Extraction Protocol

A generalized yet robust protocol for the extraction of this compound from plant tissue is outlined below. This protocol is designed to facilitate the enzymatic hydrolysis of the precursor glucosinolate to maximize the yield of the target ITC.

Step-by-Step Methodology:

-

Sample Preparation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting to preserve the integrity of both the glucosinolates and myrosinase. The frozen tissue is then lyophilized (freeze-dried) and ground into a fine powder.

-

Enzymatic Hydrolysis:

-

To a known weight of the lyophilized plant powder (e.g., 100 mg), add a specific volume of deionized water (e.g., 1 mL) to initiate the myrosinase-catalyzed hydrolysis.

-

Incubate the mixture at room temperature (approximately 25°C) for a defined period (e.g., 2-4 hours) with gentle agitation. The optimal incubation time may need to be determined empirically for each plant matrix.

-

-

Solvent Extraction:

-

Following hydrolysis, add a water-immiscible organic solvent such as dichloromethane or ethyl acetate to the aqueous mixture at a defined ratio (e.g., 1:1 v/v).

-

Vortex the mixture vigorously for 1-2 minutes to partition the lipophilic this compound into the organic phase.

-

Centrifuge the mixture to achieve phase separation.

-

-

Sample Concentration and Preparation for Analysis:

-

Carefully collect the organic layer.

-

Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

The solvent can be evaporated under a gentle stream of nitrogen to concentrate the sample. The final residue is then reconstituted in a suitable solvent for chromatographic analysis (e.g., acetonitrile or hexane).

-

Caption: General workflow for the extraction of this compound.

Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for the analysis of volatile compounds like this compound. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), can also be employed, particularly after derivatization.

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Principle: GC separates volatile compounds based on their boiling points and interactions with the stationary phase of the column. The separated compounds are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum that acts as a chemical fingerprint.

-

Expected Mass Spectrum of this compound: The mass spectrum of this compound (molecular weight: 115.20 g/mol ) is expected to show a molecular ion peak (M+) at m/z 115[15]. Characteristic fragment ions would arise from the cleavage of the butyl group. A prominent peak at m/z 72, corresponding to the [CH2NCS]+ fragment, is a common feature in the mass spectra of many alkyl isothiocyanates. Other fragments may include the loss of an ethyl group (M-29) leading to a peak at m/z 86, and the loss of a methyl group (M-15) resulting in a peak at m/z 100.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Principle: NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR would be informative.

-

Predicted ¹³C NMR Spectrum: The ¹³C NMR spectrum of this compound is expected to show four distinct signals corresponding to the five carbon atoms in the molecule (two methyl groups may be chemically equivalent or non-equivalent depending on chirality and solvent effects). The isothiocyanate carbon (-N=C=S) typically appears as a very broad and weak signal in the range of 120-140 ppm due to the quadrupolar relaxation of the adjacent nitrogen atom and the chemical shift anisotropy of the NCS group[16][17]. The other carbon signals will appear in the aliphatic region of the spectrum.

Table 1: Comparison of Analytical Techniques for this compound Analysis

| Technique | Principle | Advantages | Disadvantages |

| GC-MS | Separation by volatility, identification by mass fragmentation | High sensitivity and selectivity, provides structural information | Requires volatile and thermally stable compounds |

| LC-MS | Separation by polarity, identification by mass | Applicable to a wider range of compounds, including non-volatile ones | May require derivatization for optimal detection of ITCs |

| ¹³C NMR | Nuclear magnetic resonance of carbon-13 nuclei | Provides detailed structural information | Lower sensitivity compared to MS, ITC carbon signal can be broad |

Biological Activities and Mechanisms of Action

Isothiocyanates, as a class, are known to exert a plethora of biological effects, primarily through their ability to react with sulfhydryl groups of proteins, thereby modulating cellular signaling pathways. While research specifically on this compound is emerging, its activity can be inferred from studies on other butyl isothiocyanates and related ITCs.

Antioxidant and Anti-inflammatory Effects

A key mechanism underlying the protective effects of ITCs is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway[18][19]. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.

-

Mechanism of Nrf2 Activation: Under normal conditions, Nrf2 is kept inactive in the cytoplasm through its association with the inhibitor protein Keap1. ITCs, being electrophilic, can covalently modify specific cysteine residues on Keap1. This modification disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription[20][21][22].

-

Downstream Effects: The activation of the Nrf2 pathway leads to the upregulation of phase II detoxification enzymes (e.g., glutathione S-transferases, NAD(P)H:quinone oxidoreductase 1) and antioxidant proteins (e.g., heme oxygenase-1), which help to neutralize reactive oxygen species (ROS) and protect cells from oxidative damage[18][19].

Concurrently, ITCs have been shown to inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway[4][6][23][24][25].

-

Mechanism of NF-κB Inhibition: NF-κB is a key transcription factor that controls the expression of genes involved in inflammation, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2). ITCs can inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and subsequent gene transcription[6][23][24].

Caption: Dual regulatory role of this compound on Nrf2 and NF-κB pathways.

Anticancer Activity

The anticancer effects of ITCs are multifaceted and involve the induction of apoptosis (programmed cell death), cell cycle arrest, and inhibition of angiogenesis[5][14][26][27][28].

-

Induction of Apoptosis: ITCs can trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. They can modulate the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis[26][28]. Benzyl isothiocyanate, a structural analog, has been shown to induce apoptosis by activating both caspase-8 and caspase-9[26]. Furthermore, ITCs can induce apoptosis by causing DNA damage and generating reactive oxygen species within cancer cells[27].

-

Cell Cycle Arrest: ITCs can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M phase. This prevents cancer cells from dividing and propagating[14].

Future Directions and Conclusion

This compound represents a compelling natural product with significant therapeutic potential that warrants further investigation. While this guide provides a comprehensive overview of the current knowledge, several areas require deeper exploration:

-

Confirmation of Biosynthetic Pathway: Elucidating the specific enzymes involved in the chain elongation of isoleucine and the formation of the sec-butylglucosinolate core structure through genetic and biochemical studies in Cochlearia officinalis and Brassica rapa would provide a complete picture of its biosynthesis.

-

Pharmacokinetic and Bioavailability Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.

-

In-depth Mechanistic Studies: While the activation of Nrf2 and inhibition of NF-κB are likely mechanisms, further research is needed to identify the specific protein targets of this compound and to delineate its precise effects on various signaling cascades in different disease models.

-

Preclinical and Clinical Evaluation: Rigorous preclinical studies in animal models of cancer and inflammatory diseases are necessary to validate the therapeutic efficacy and safety of this compound, which could pave the way for future clinical trials.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chemoprevention by isothiocyanates: molecular basis of apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-NF-κB and Anti-inflammatory Activities of Synthetic Isothiocyanates: effect of chemical structures and cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of β-Alanine From Isoleucine and Propionate Catabolism via Aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Identification of MsCYP79 and MsCYP83 gene families and its response to mechanical damage in Medicago sativa L - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The presence of CYP79 homologues in glucosinolate-producing plants shows evolutionary conservation of the enzymes in the conversion of amino acid to aldoxime in the biosynthesis of cyanogenic glucosides and glucosinolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Modulation of CYP79 Genes and Glucosinolate Profiles in Arabidopsis by Defense Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Allyl-, butyl- and phenylethyl-isothiocyanate activate Nrf2 in cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Activation of Nrf2 at Critical Windows of Development Alters Tissue-Specific Protein S-Glutathionylation in the Zebrafish (Danio rerio) Embryo - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

- 23. mdpi.com [mdpi.com]

- 24. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers [mdpi.com]

- 26. Dietary isothiocyanate mediated apoptosis of human cancer cells is associated with Bcl-xL phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Dietary isothiocyanate-induced apoptosis via thiol modification of DNA topoisomerase IIα - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

The Biosynthesis of sec-Butyl Isothiocyanate: A Comprehensive Technical Guide to the Glucosinolate Pathway

Abstract

Isothiocyanates (ITCs) are a class of plant-derived secondary metabolites renowned for their roles in plant defense and their potential as human health-promoting agents, including chemopreventive properties.[1][2][3] sec-Butyl isothiocyanate, found in plants like scurvy-grass (Cochlearia officinalis) and some Brassica species, is a potent example of this compound class.[4] Its biological activity is preceded by a complex and highly regulated biosynthetic pathway, originating from a proteinogenic amino acid. This technical guide provides an in-depth exploration of the complete biosynthetic journey, from the precursor amino acid to the final bioactive isothiocyanate. We will dissect the three primary phases of glucosinolate biosynthesis—side-chain elongation, core structure formation, and secondary modification—followed by the final enzymatic hydrolysis that liberates this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed narrative of the enzymatic steps, genetic regulation, and key experimental methodologies essential for studying this pathway.

Introduction: The Glucosinolate-Myrosinase System

Plants of the order Brassicales have evolved a sophisticated two-component chemical defense system known as the glucosinolate-myrosinase system, often referred to as the "mustard oil bomb".[1][5][6] The primary components are glucosinolates (GSLs), a diverse group of over 130 nitrogen- and sulfur-containing secondary metabolites.[5] These compounds are stored in a biologically inactive state within the plant cell, typically in the vacuole.[7] In adjacent but separate cells, the plant stores myrosinase (a thioglucosidase), the enzyme responsible for GSL hydrolysis.[1][7]

When plant tissue is damaged—for instance, by a chewing herbivore or mechanical disruption—the cellular compartmentalization is breached.[3] This allows the myrosinase enzyme to come into contact with its glucosinolate substrate, catalyzing a rapid hydrolysis reaction. The process cleaves the thioglucose moiety, releasing glucose and an unstable aglycone intermediate.[1][5] This aglycone then spontaneously rearranges to form a variety of bioactive products, the most common of which are isothiocyanates (ITCs).[1][8] It is these degradation products, not the parent glucosinolates, that are responsible for the pungent flavors of mustard and horseradish and the potent biological activities associated with cruciferous vegetables.[3][9]

This compound is derived from its precursor, sec-butyl glucosinolate (glucocochlearin). The biosynthesis of this parent glucosinolate is the central focus of this guide and is a multi-step, multi-enzyme process that begins with the amino acid L-isoleucine.

The Core Biosynthetic Pathway of sec-Butyl Glucosinolate

The biosynthesis of all aliphatic glucosinolates, including sec-butyl glucosinolate, can be systematically divided into three distinct phases.[5][6][10] The entire process involves a coordinated series of enzymatic reactions localized across different subcellular compartments, including the cytosol and chloroplasts.[11]

Phase 1: Amino Acid Side-Chain Elongation

While many well-studied aliphatic glucosinolates in model organisms like Arabidopsis thaliana are derived from methionine, the branched-chain structure of sec-butyl glucosinolate points to L-isoleucine as its amino acid precursor. The initial phase of biosynthesis involves the iterative extension of this amino acid's side chain. This process is a remarkable example of metabolic evolution, having co-opted enzymes from the primary metabolic pathway of leucine biosynthesis.[12][13] The chain elongation cycle involves four key enzymatic steps that add a methylene group to the precursor.

-

Deamination: The cycle begins in the cytosol with the deamination of L-isoleucine to its corresponding 2-oxo acid, (3S)-3-methyl-2-oxopentanoate. This reaction is catalyzed by a Branched-Chain Aminotransferase (BCAT) , with BCAT4 being a key enzyme identified in this process.[11][14][15]

-

Condensation: The 2-oxo acid is then transported into the chloroplast, where it undergoes a condensation reaction with acetyl-CoA. This step is catalyzed by Methylthioalkylmalate Synthase (MAM) and is the committed step in the elongation cycle.[14][16][17][18] The specificity of the MAM enzyme is a critical determinant of the final glucosinolate profile in a given plant species.[17][19][20]

-

Isomerization: The resulting 2-malate derivative is isomerized to a 3-malate derivative by Isopropylmalate Isomerase (IPMI) .[11][14]

-

Oxidative Decarboxylation: The final step in the cycle is an oxidative decarboxylation reaction catalyzed by Isopropylmalate Dehydrogenase (IPMDH) , which regenerates a 2-oxo acid that is now one methylene group longer than the starting substrate.[11][21]

The elongated 2-oxo acid can then undergo transamination by another aminotransferase (like BCAT3) to form the chain-elongated amino acid, homoisoleucine, which serves as the direct substrate for the next phase.[11]

Figure 1: The amino acid side-chain elongation cycle for L-isoleucine.

Phase 2: Formation of the Glucosinolate Core Structure

Once the chain-elongated amino acid (homoisoleucine) is formed, it enters the central glucosinolate pathway to be converted into the core glucosinolate structure. This highly conserved pathway involves several key enzyme families.

-

Aldoxime Formation: The amino acid is first converted to its corresponding aldoxime. This N-hydroxylation reaction is catalyzed by cytochrome P450 monooxygenases of the CYP79 family .[5][22][23] These enzymes are critical gatekeepers of the pathway and often determine substrate specificity.[22]

-

Thiohydrolytic C-S Bond Formation: The aldoxime is further oxidized by a second set of cytochrome P450s, from the CYP83 family , to produce a reactive aci-nitro intermediate or a nitrile oxide.[22][24] This intermediate is then conjugated to a sulfur donor, typically glutathione. A C-S lyase, exemplified by SUR1 in Arabidopsis, then cleaves the glutathionyl group to form a thiohydroximate.[11]

-

S-Glucosylation: The resulting thiohydroximate is glucosylated by a UDP-glucose:thiohydroximate S-glucosyltransferase (UGT74) , which attaches a glucose molecule via a sulfur bond, forming a desulfoglucosinolate.[5][11]

-

Sulfation: In the final step of core synthesis, the desulfoglucosinolate is sulfated by a 3'-phosphoadenosine-5'-phosphosulfate (PAPS)-dependent sulfotransferase (SOT) .[5][11] This adds the characteristic sulfate group and completes the formation of sec-butyl glucosinolate.

Figure 2: The conserved core structure formation pathway for glucosinolates.

Phase 3: Secondary Side-Chain Modifications

Following the formation of the core structure, the amino acid side chain can undergo further modifications, such as oxidation, hydroxylation, or desaturation.[6][11] These reactions are responsible for much of the structural diversity seen in the glucosinolate family. For example, the enzyme encoded by the AOP2 gene is responsible for converting methylsulfinylalkyl GSLs into alkenyl GSLs.[25][26][27][28][29] In the case of sec-butyl glucosinolate, the side chain is a simple saturated alkyl group, suggesting that it does not undergo the extensive secondary modifications seen for other GSLs.

The Liberation of this compound: Enzymatic Hydrolysis

The final, biologically crucial step is the conversion of the stable sec-butyl glucosinolate into the volatile and reactive this compound. As described earlier, this occurs when tissue damage brings the GSL into contact with the myrosinase enzyme.[1][3]

Myrosinase cleaves the β-thioglucosidic bond, releasing glucose. The remaining aglycone is unstable and, at neutral pH, spontaneously undergoes a Lossen rearrangement to yield the corresponding isothiocyanate.[1][5]

Figure 3: Hydrolysis of sec-butyl glucosinolate to yield this compound.

Genetic and Hormonal Regulation of the Pathway

Glucosinolate biosynthesis is not a static process; it is dynamically regulated at the transcriptional level in response to developmental cues and environmental stresses, such as herbivory and pathogen attack.[6][10][30][31]

-

Transcription Factors: The primary regulators are a set of R2R3-MYB transcription factors.[30][31] In Arabidopsis, MYB28, MYB29, and MYB76 are the master regulators of aliphatic glucosinolate biosynthesis, controlling the expression of nearly all the core pathway genes, including CYP79s, CYP83s, and MAMs.[21][31] These MYB factors often work in concert with basic helix-loop-helix (bHLH) transcription factors (e.g., MYC2, MYC3, MYC4) to fine-tune gene expression.[21][31]

-

Hormonal Control: The plant hormone jasmonic acid (JA) is a key signaling molecule that mediates defense responses to chewing insects.[6][30] Elevated JA levels lead to the activation of the MYB/MYC transcriptional machinery, resulting in a rapid upregulation of GSL biosynthetic genes and an accumulation of defensive glucosinolates.[31] There is also evidence for feedback regulation, where biosynthetic genes like AOP2 can influence JA signaling, creating a complex regulatory loop that allows the plant to optimize its metabolic resources for defense.[25]

Experimental Methodologies for Pathway Elucidation

Studying the biosynthesis of this compound requires a multi-faceted approach combining analytical chemistry, enzymology, and molecular biology.

Protocol: Extraction and Quantification of Isothiocyanates by GC-MS

This protocol describes a general method for extracting and analyzing volatile ITCs from plant tissue.

Causality: The choice of dichloromethane as an extraction solvent is based on the nonpolar nature of many ITCs. The hydrolysis step is performed in water or a buffer at a controlled temperature to ensure optimal myrosinase activity, which is crucial for the complete conversion of the parent glucosinolate.[2][32]

Methodology:

-

Tissue Homogenization: Weigh 100-200 mg of fresh or freeze-dried plant material and place it in a 2 mL microcentrifuge tube with a steel bead.

-

Hydrolysis: Add 500 µL of deionized water. Homogenize the tissue using a tissue lyser for 2 minutes. Incubate the homogenate at room temperature (or 37°C) for 1-2 hours to allow for complete enzymatic hydrolysis of glucosinolates.[33]

-

Solvent Extraction: Add 500 µL of dichloromethane (CH₂Cl₂) to the tube. Include an internal standard (e.g., benzyl isothiocyanate, if not present in the sample) for accurate quantification.

-

Mixing: Vortex vigorously for 1 minute to ensure thorough mixing of the aqueous and organic phases.

-

Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the phases.

-

Sample Collection: Carefully transfer the lower, organic (dichloromethane) phase to a new glass vial suitable for GC-MS analysis.

-

Analysis: Inject 1 µL of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS). Use a standard nonpolar column (e.g., DB-5ms). The mass spectrometer will be used to identify sec-butyl ITC based on its characteristic mass spectrum and retention time compared to an authentic standard. Quantification is achieved by comparing the peak area of the analyte to that of the internal standard.

Protocol: Gene Expression Analysis of Biosynthetic Genes via qRT-PCR

This protocol allows for the quantification of transcript levels of key biosynthetic genes (e.g., BCAT4, MAM, MYB28).

Causality: This method is used to understand how the pathway is regulated. For example, by treating plants with methyl jasmonate and measuring gene expression over time, one can validate the role of JA in upregulating the pathway. The use of a stable reference gene is critical for normalizing the data and ensuring accurate comparisons between samples.

Methodology:

-

Sample Collection & RNA Extraction: Flash-freeze plant tissue (e.g., leaves) in liquid nitrogen and store at -80°C. Extract total RNA using a commercial kit or a Trizol-based method.

-

RNA Quality Control: Assess RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and/or gel electrophoresis.

-

cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design and validate specific primers for target genes (MYB28, MAM1, etc.) and at least one stable reference gene (e.g., Actin or Ubiquitin).

-

qRT-PCR Reaction: Prepare the reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.

-

Thermal Cycling: Run the reaction on a real-time PCR machine with an appropriate thermal profile (e.g., 95°C for 2 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of the reference gene.

Figure 4: A dual-analysis workflow for correlating gene expression with metabolite production.

Summary and Future Directions

The biosynthesis of this compound is a testament to the metabolic ingenuity of plants, leveraging enzymes from primary metabolism to create a potent chemical defense. The pathway begins with the chain elongation of L-isoleucine, proceeds through the formation of a conserved glucosinolate core structure, and culminates in the rapid, damage-induced release of the bioactive isothiocyanate. This process is tightly controlled by a network of transcription factors and hormonal signals, allowing the plant to mount a robust defense against environmental threats.

For drug development professionals, understanding this pathway is paramount. It opens avenues for:

-

Metabolic Engineering: Modifying the expression of key genes like MAM or MYB28 in crop plants or microbial systems could lead to the overproduction of specific high-value ITCs for pharmaceutical use.[19][34]

-

Bio-prospecting: Identifying and characterizing novel enzymes from diverse plant species could yield biocatalysts with unique specificities for synthesizing novel ITC analogues.

-

Informing Agricultural Practices: Knowledge of the pathway's regulation can help develop cultivation strategies that naturally enhance the levels of beneficial ITCs in edible crops.[35]

Further research into the specific MAM and CYP79 enzymes responsible for isoleucine-derived glucosinolates and a deeper understanding of their transcriptional regulation will continue to illuminate this fascinating pathway, paving the way for novel applications in medicine and agriculture.

References

- 1. Glucosinolate metabolism, functionality and breeding for the improvement of Brassicaceae vegetables - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. plantarchives.org [plantarchives.org]

- 4. 2-Butyl isothiocyanate | C5H9NS | CID 78151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Glucosinolates: Natural Occurrence, Biosynthesis, Accessibility, Isolation, Structures, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. kliebensteinlab.ucdavis.edu [kliebensteinlab.ucdavis.edu]

- 10. researchgate.net [researchgate.net]

- 11. Structural Studies of Aliphatic Glucosinolate Chain-Elongation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Gene Controlling Variation in Arabidopsis Glucosinolate Composition Is Part of the Methionine Chain Elongation Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucosinolate biosynthesis: role of MAM synthase and its perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Glucosinolate biosynthesis: demonstration and characterization of the condensing enzyme of the chain elongation cycle in Eruca sativa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. portlandpress.com [portlandpress.com]

- 18. Kinetic and catalytic mechanisms of the methionine-derived glucosinolate biosynthesis enzyme methylthioalkylmalate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glucosinolate biosynthesis: role of MAM synthase and its perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Lineage-specific evolution of Methylthioalkylmalate synthases (MAMs) involved in glucosinolates biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Insights into glucosinolate accumulation and metabolic pathways in Isatis indigotica Fort - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Involvement of Two P450 Enzymes, CYP83B1 and CYP83A1, in Auxin Homeostasis and Glucosinolate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Involvement of Cytochrome P450 in Glucosinolate Biosynthesis in White Mustard (A Biochemical Anomaly) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. academic.oup.com [academic.oup.com]

- 25. The Glucosinolate Biosynthetic Gene AOP2 Mediates Feed-back Regulation of Jasmonic Acid Signaling in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. The characterisation of AOP2: a gene associated with the biosynthesis of aliphatic alkenyl glucosinolates in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 27. research.monash.edu [research.monash.edu]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Identification and in vitro enzymatic activity analysis of the AOP2 gene family associated with glucosinolate biosynthesis in Tumorous stem mustard (Brassica juncea var. tumida) [frontiersin.org]

- 30. Regulation of glucosinolate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables [mdpi.com]

- 33. Making sure you're not a bot! [mostwiedzy.pl]

- 34. researchgate.net [researchgate.net]

- 35. Genetic control of glucosinolates - UNIVERSITY OF CALIFORNIA, DAVIS [portal.nifa.usda.gov]

A Technical Guide to the Anticancer Mechanisms of sec-Butyl Isothiocyanate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanates (ITCs), a class of phytochemicals derived from cruciferous vegetables, are recognized for their potent anticancer properties.[1][2][3] Sec-Butyl isothiocyanate (SBITC), a member of this family, exhibits significant potential as a chemotherapeutic agent by targeting fundamental cellular processes that drive tumorigenesis. This technical guide provides an in-depth exploration of the core mechanisms of action employed by SBITC in cancer cells. We will dissect the signaling cascades modulated by SBITC, focusing on its ability to induce apoptosis (programmed cell death) and trigger cell cycle arrest, primarily through the generation of reactive oxygen species (ROS) and the subsequent modulation of critical survival pathways such as PI3K/Akt and MAPK. This document serves as a resource for scientific professionals, offering not only a detailed mechanistic overview but also validated experimental protocols to investigate these effects in a laboratory setting.

Introduction: The Chemopreventive Promise of Isothiocyanates

The inverse relationship between the consumption of cruciferous vegetables (e.g., broccoli, kale, and cauliflower) and cancer risk is well-documented in epidemiological studies.[4][5] This protective effect is largely attributed to glucosinolates, which are hydrolyzed by the enzyme myrosinase into biologically active ITCs.[4][6] ITCs, including extensively studied compounds like Sulforaphane (SFN) and Benzyl isothiocyanate (BITC), exert their anticancer effects through a diverse array of mechanisms.[1][7] These include the induction of phase II detoxification enzymes, inhibition of carcinogen activation, and, most critically for cancer therapy, the direct suppression of cancer cell proliferation and survival.[1][4][7]

SBITC belongs to this potent class of compounds. While much of the foundational mechanistic work has been performed on analogues like SFN and BITC, the core activities are conserved across the ITC family. This guide synthesizes the established understanding of ITC-mediated anticancer effects to provide a focused examination of SBITC's mechanism of action, providing a solid framework for future research and drug development.

Core Mechanisms of Action in Cancer Cells

The efficacy of SBITC as an anticancer agent stems from its ability to disrupt multiple interconnected signaling pathways that are often dysregulated in cancer.[4][7] The primary modes of action are the induction of apoptosis and cell cycle arrest, which are largely initiated by the generation of intracellular reactive oxygen species (ROS).

Generation of Reactive Oxygen Species (ROS)

A foundational mechanism of ITC-induced cancer cell death is the generation of ROS.[2][8] While low levels of ROS are involved in normal cell signaling, excessive ROS production creates a state of acute oxidative stress that can damage cellular components, including DNA, lipids, and proteins.[9] Cancer cells, with their elevated metabolic rate, often exist in a state of heightened baseline oxidative stress, making them particularly vulnerable to further ROS induction by agents like SBITC.[2] This SBITC-induced ROS surge serves as a critical upstream trigger for apoptosis and cell cycle arrest.[8][10][11] The pro-oxidant effect is often achieved through the depletion of intracellular antioxidants, such as reduced glutathione (GSH).[2][9]

Induction of Apoptosis: Activating Programmed Cell Death

Apoptosis is a regulated process of cell suicide that is essential for eliminating damaged or malignant cells.[12] Cancer cells characteristically evade apoptosis to achieve uncontrolled growth.[13] ITCs forcefully reinstate this process in cancer cells through several interconnected pathways.[1][7]

-

Mitochondrial (Intrinsic) Pathway: SBITC-induced ROS generation disrupts the mitochondrial membrane potential.[8][14] This leads to the release of pro-apoptotic proteins like cytochrome c from the mitochondria into the cytoplasm.[7] Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of executioner caspases like caspase-3.[15][16]

-

Modulation of Bcl-2 Family Proteins: The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members (e.g., Bax) promote mitochondrial permeabilization, while anti-apoptotic members (e.g., Bcl-2, Mcl-1) inhibit it. ITCs have been shown to upregulate the expression of Bax and downregulate Bcl-2, thereby tipping the balance in favor of apoptosis.[9][17]

-

Extrinsic Pathway: Some ITCs can also sensitize cancer cells to extrinsic apoptosis signals mediated by death receptors, such as the TNF-related apoptosis-inducing ligand (TRAIL) receptors.[13][16] By sensitizing cells, ITCs can lower the threshold for apoptosis induction by immune cells or therapeutic agents.[16]

Cell Cycle Arrest: Halting Cancer Cell Proliferation

Uncontrolled cell proliferation is a hallmark of cancer, resulting from a dysregulated cell cycle.[18] ITCs are potent inhibitors of cancer cell proliferation, primarily by inducing cell cycle arrest, which prevents cells from proceeding to mitosis.[1][19]

Studies on various ITCs, such as SFN and BITC, consistently show an accumulation of cells in the G2/M phase of the cell cycle following treatment.[1][9][10][20] This arrest is orchestrated by modulating the expression and activity of key cell cycle regulatory proteins:

-

Cyclins and Cyclin-Dependent Kinases (CDKs): The G2/M transition is governed by the Cyclin B1/Cdk1 complex. ITCs have been shown to downregulate the expression of Cyclin B1 and inhibit the activity of Cdk1, effectively creating a roadblock that prevents cells from entering mitosis.[10][15]

-

Induction of CDK Inhibitors: The tumor suppressor protein p21, a potent CDK inhibitor, can be upregulated by ITCs.[14] Increased p21 levels contribute to the halt in cell cycle progression.

Modulation of Key Signaling Pathways

The effects of SBITC on apoptosis and the cell cycle are mediated through its influence on critical intracellular signaling networks.

-

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central signaling node that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer.[21][22] ITCs, including SFN, have been shown to downregulate this pathway.[1] By inhibiting the phosphorylation and activation of Akt, SBITC can suppress downstream survival signals, thereby promoting apoptosis and preventing proliferation.[23][24]

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cell fate. In response to cellular stress, such as SBITC-induced ROS, the JNK and p38 arms of the MAPK pathway are often activated and contribute to the induction of apoptosis.[2][10]

The following diagram illustrates the integrated mechanism of action for SBITC in cancer cells.

Caption: SBITC molecular mechanism of action in cancer cells.

Experimental Validation: Protocols and Workflow

To validate the anticancer mechanisms of SBITC, a logical series of in-vitro experiments is required. The following workflow outlines the key assays, followed by detailed protocols.

Caption: Experimental workflow for validating SBITC's anticancer effects.

Cell Viability Assay (MTT/XTT)

This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[25][26][27][28][29] A reduction in metabolic activity corresponds to cell death or growth inhibition.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of SBITC (e.g., 0, 5, 10, 20, 40 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution to each well and incubate for 2-4 hours at 37°C. Live cells with active dehydrogenases will convert the tetrazolium salt into a colored formazan product.[28]

-

Solubilization (MTT only): If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[30][31][32] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[12][30][31] Propidium Iodide (PI) is a nuclear stain that is excluded by live cells with intact membranes, thus it stains late apoptotic and necrotic cells.[30]

Protocol:

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with SBITC at predetermined concentrations (e.g., IC50 value from viability assay) for 24 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution to the cells.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

-

Analysis: Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (Lower Left): Live cells

-

Annexin V+ / PI- (Lower Right): Early apoptotic cells

-

Annexin V+ / PI+ (Upper Right): Late apoptotic/necrotic cells

-

Annexin V- / PI+ (Upper Left): Necrotic cells

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content.[33][34][35][36]

Protocol:

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with SBITC for 24 hours.

-

Cell Harvesting: Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.

-

Fixation: Resuspend the pellet and fix the cells by adding cold 70% ethanol dropwise while vortexing gently. Incubate at 4°C for at least 2 hours or overnight.[33]

-

Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in a staining solution containing Propidium Iodide and RNase A. (RNase A is crucial as PI also binds to double-stranded RNA).[33]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.[33]

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT) to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak compared to the control indicates a G2/M arrest.[20][34]

Data Presentation: Summary of Molecular Effects

The following table summarizes the expected molecular changes in cancer cells following effective treatment with SBITC, based on the mechanisms of related ITCs.

| Cellular Process | Key Protein/Marker | Expected Effect of SBITC | Associated Pathway/Function |

| Cell Proliferation | Cyclin B1 | Decrease | G2/M Phase Progression |

| Cdk1 | Decrease/Inhibition | G2/M Phase Progression | |

| p21 | Increase | Cell Cycle Inhibition | |

| Apoptosis | Cleaved Caspase-3 | Increase | Execution of Apoptosis |

| Cleaved PARP | Increase | Marker of Caspase-3 Activity | |

| Bcl-2 | Decrease | Anti-Apoptotic | |

| Bax | Increase | Pro-Apoptotic | |

| Survival Signaling | Phospho-Akt (p-Akt) | Decrease | PI3K/Akt Pathway Activity |

| Phospho-JNK/p38 | Increase | MAPK Stress Response |

Conclusion and Future Directions

This compound leverages a multi-pronged attack against cancer cells, hallmarked by the induction of ROS-mediated apoptosis and G2/M cell cycle arrest. Its ability to modulate critical survival pathways like PI3K/Akt and stress-response pathways like MAPK underscores its potential as a robust anticancer agent. The consistency of these mechanisms with those of other well-studied ITCs provides a strong foundation for its continued investigation.

Future research should focus on in-vivo studies to validate these findings in animal models, explore potential synergistic effects with conventional chemotherapies, and investigate the impact of SBITC on other cancer hallmarks such as angiogenesis and metastasis.[1][4] A deeper understanding of its structure-activity relationship compared to other ITCs could further refine its therapeutic application.[3][5]

References

- 1. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]

- 2. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cancer chemoprevention with dietary isothiocyanates mature for clinical translational research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzyl isothiocyanate promotes apoptosis of oral cancer cells via an acute redox stress-mediated DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzyl isothiocyanate-mediated generation of reactive oxygen species causes cell cycle arrest and induces apoptosis via activation of MAPK in human pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. [PDF] Benzyl isothiocyanate induces reactive oxygen species-initiated autophagy and apoptosis in human prostate cancer cells | Semantic Scholar [semanticscholar.org]

- 12. Apoptosis Assays [sigmaaldrich.com]

- 13. Induction of Breast Cancer Cell Apoptosis by TRAIL and Smac Mimetics: Involvement of RIP1 and cFLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 15. Scutebarbatine B Exerts Anti-Breast Cancer Activity by Inducing Cell Cycle Arrest and Apoptosis Through Multiple Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BITC Sensitizes Pancreatic Adenocarcinomas to TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. SDC1 promotes cisplatin resistance in hepatic carcinoma cells via PI3K-AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]

- 27. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]

- 28. Cell viability assays | Abcam [abcam.com]

- 29. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 30. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. sinobiological.com [sinobiological.com]

- 32. Apoptosis Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 33. cancer.wisc.edu [cancer.wisc.edu]

- 34. docs.research.missouri.edu [docs.research.missouri.edu]

- 35. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 36. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial and Antifungal Potential of sec-Butyl Isothiocyanate: A Technical Guide for Researchers

Abstract

Isothiocyanates (ITCs), a class of sulfur-containing organic compounds derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables, have garnered significant attention for their broad-spectrum biological activities. Among these, their potent antimicrobial and antifungal properties present a promising avenue for the development of novel therapeutics and food preservation agents. This technical guide provides an in-depth exploration of the antimicrobial and antifungal activity of a specific aliphatic isothiocyanate, sec-butyl isothiocyanate (sBITC). While direct research on sBITC is nascent, this document synthesizes the current understanding of isothiocyanate bioactivity, drawing parallels from closely related isomers and the broader class of ITCs. We will delve into the putative mechanisms of action, present detailed experimental protocols for the accurate assessment of its efficacy, and provide a framework for future research into this promising compound. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this compound.

Introduction to Isothiocyanates: A Class of Potent Biocides

Isothiocyanates are characterized by the functional group -N=C=S and are the primary bioactive products of the glucosinolate-myrosinase system in plants of the Brassicaceae family.[1][2] This "mustard oil bomb" is a defense mechanism against herbivores and pathogens. When the plant tissue is damaged, the enzyme myrosinase comes into contact with glucosinolates, catalyzing their hydrolysis into unstable aglycones that rearrange to form isothiocyanates.[1][3]

The antimicrobial activity of various ITCs, such as allyl isothiocyanate (AITC) from mustard and benzyl isothiocyanate (BITC) from papaya seeds, has been extensively documented against a wide range of foodborne and human pathogens.[1][4] The general consensus is that the antimicrobial efficacy of ITCs is influenced by their chemical structure, including the nature of the R-group attached to the -N=C=S moiety. Aromatic ITCs, for instance, are often reported to have greater antibacterial activity than their aliphatic counterparts.[5] Within aliphatic ITCs, factors like chain length and branching, as is the case with this compound, are expected to modulate their biological activity.[6]

Unraveling the Antimicrobial and Antifungal Mechanisms of Action

The biocidal activity of isothiocyanates is multifaceted, involving the disruption of several key cellular processes in microbial and fungal cells. The high electrophilicity of the central carbon atom in the -N=C=S group makes it highly reactive towards nucleophiles, particularly the sulfhydryl groups of cysteine residues in proteins.[3][7] This reactivity is the foundation for many of its biological effects.

Disruption of Microbial Cell Membrane Integrity

A primary mechanism of action for many ITCs is the disruption of the cell membrane's structural and functional integrity.[1] Studies on various ITCs have demonstrated their ability to increase membrane permeability, leading to the leakage of essential intracellular components like ions, metabolites, and nucleic acids.[8] This disruption is thought to be a key factor in their bactericidal and fungicidal effects. While specific data for this compound is not yet available, research on the closely related n-butyl isothiocyanate has shown that it significantly enhances the permeability of the cell membrane in Candida albicans.[8]

Induction of Oxidative Stress

Isothiocyanates are known to induce the production of reactive oxygen species (ROS) within microbial and fungal cells.[8][9] This surge in ROS, such as superoxide anions and hydrogen peroxide, overwhelms the cell's antioxidant defense mechanisms, leading to oxidative damage to vital biomolecules including lipids, proteins, and DNA.[8] The resulting oxidative stress can trigger downstream events leading to programmed cell death or apoptosis. In studies with n-butyl isothiocyanate, a significant increase in intracellular ROS accumulation was observed in C. albicans.[8]

Inhibition of Key Cellular Processes

The reactivity of the isothiocyanate group with proteins can lead to the inhibition of essential enzymes involved in metabolism and cell division.[1][10] For fungi, a critical target is the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its inhibition compromises membrane fluidity and function. Studies on n-butyl isothiocyanate have demonstrated its ability to inhibit ergosterol biosynthesis in C. albicans.[8] Furthermore, this isomer was also found to arrest the cell cycle in the S-phase, thereby inhibiting fungal proliferation.[8]

Quorum Sensing Inhibition and Anti-Biofilm Activity

Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate collective behaviors, including biofilm formation and the expression of virulence factors.[1] The inhibition of QS is an attractive antimicrobial strategy as it can disarm pathogens without exerting direct selective pressure for resistance. Several ITCs have been shown to act as quorum sensing inhibitors (QSIs).[1] While direct evidence for this compound is lacking, its potential to interfere with QS signaling pathways warrants investigation, particularly in the context of preventing and treating biofilm-associated infections.

The following diagram illustrates the proposed multi-pronged mechanism of action of isothiocyanates against microbial and fungal cells.

Caption: Proposed multifaceted mechanism of action of this compound.

Quantitative Assessment of Antimicrobial and Antifungal Activity

To rigorously evaluate the antimicrobial and antifungal potential of this compound, standardized in vitro susceptibility testing is essential. The following table provides a template for recording and comparing the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of sBITC against a panel of clinically relevant microorganisms. Due to the current lack of specific data for sBITC, the table includes representative data for other isothiocyanates to provide context.

Table 1: Comparative Antimicrobial and Antifungal Activity of Isothiocyanates (Illustrative)

| Isothiocyanate | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| sec-Butyl ITC | Staphylococcus aureus | Data not available | Data not available | |

| sec-Butyl ITC | Escherichia coli | Data not available | Data not available | |

| sec-Butyl ITC | Pseudomonas aeruginosa | Data not available | Data not available | |

| sec-Butyl ITC | Candida albicans | Data not available | Data not available | |

| n-Butyl ITC | Candida albicans | ~2000 (17.36 mM) | - | [8] |

| Benzyl ITC | Staphylococcus aureus (MRSA) | 2.9 - 110 | - | [4][11] |

| Benzyl ITC | Fusobacterium nucleatum | 2000 (0.2%) | 4000 (0.4%) | [12] |

| Allyl ITC | Escherichia coli O157:H7 | 1000 | - | [1] |

| Phenethyl ITC | Staphylococcus aureus | 41 - 82 | - | [10] |

Experimental Protocols: A Step-by-Step Guide

The volatile and lipophilic nature of this compound necessitates careful consideration in the design of antimicrobial susceptibility assays. The following protocols are adapted from established methodologies to ensure reliable and reproducible results.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

-

This compound (sBITC)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Microbial inoculum standardized to 0.5 McFarland turbidity

-

Dimethyl sulfoxide (DMSO) as a solvent

-

Positive control (standard antibiotic/antifungal)

-

Negative control (broth and DMSO)

-

Sterility control (broth only)

-

Plate reader (optional)

Procedure:

-

Preparation of sBITC Stock Solution: Prepare a stock solution of sBITC in DMSO. The concentration should be high enough to allow for serial dilutions.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the sBITC stock solution in the appropriate broth medium. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well containing the sBITC dilutions, the positive control, and the negative control. The sterility control well receives 100 µL of sterile broth.

-

Incubation: Seal the microtiter plate to prevent evaporation of the volatile sBITC and incubate at the appropriate temperature and duration for the test organism (e.g., 35-37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of sBITC at which there is no visible growth. This can be determined visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Caption: Workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay is performed subsequently to the MIC test to determine the lowest concentration of sBITC that kills the microorganism.

Materials:

-

Results from the MIC assay

-

Sterile agar plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

-

Plating: Spot-plate the aliquots onto separate sections of an appropriate agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration of sBITC that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Future Directions and Call for Research

This technical guide highlights the significant potential of this compound as a novel antimicrobial and antifungal agent. However, it also underscores the critical need for dedicated research to fully elucidate its properties. Future research should focus on:

-

Comprehensive in vitro susceptibility testing: Determining the MIC and MBC/MFC of sBITC against a broad panel of pathogenic bacteria and fungi, including drug-resistant strains.

-

Detailed mechanistic studies: Investigating the specific molecular targets of sBITC and confirming its effects on cell membrane integrity, oxidative stress, and key cellular pathways in a variety of microorganisms.

-

Structure-activity relationship studies: Comparing the activity of sBITC with other butyl isothiocyanate isomers (n-butyl, isobutyl, tert-butyl) to understand the influence of the alkyl chain structure on its efficacy.

-

In vivo efficacy and toxicity studies: Evaluating the therapeutic potential of sBITC in animal models of infection and assessing its safety profile.

-

Formulation development: Exploring novel delivery systems to enhance the stability and bioavailability of sBITC for therapeutic or food preservation applications.

The exploration of this compound represents an exciting frontier in the search for new antimicrobial agents. The information and protocols provided in this guide aim to equip researchers with the foundational knowledge and tools necessary to advance our understanding of this promising compound.

References

- 1. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Antimicrobial Activity of Isothiocyanates from Cruciferous Plants against Methicillin-Resistant Staphylococcus aureus (MRSA) [mdpi.com]

- 5. hrcak.srce.hr [hrcak.srce.hr]

- 6. jmb.or.kr [jmb.or.kr]

- 7. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Butyl isothiocyanate exhibits antifungal and anti-biofilm activity against Candida albicans by targeting cell membrane integrity, cell cycle progression and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Various modes of action of dietary phytochemicals, sulforaphane and phenethyl isothiocyanate, on pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Benzyl isothiocyanate exhibits antibacterial and antibiofilm activity against Fusobacterium nucleatum while preserving viability of human bone marrow mesenchymal stem cells: an in vitro study [frontiersin.org]

A Technical Guide to the Cellular Targets of Sec-Butyl Isothiocyanate: A Framework for Discovery and Validation

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the identification and validation of the cellular targets of sec-butyl isothiocyanate (SBITC). Given that direct research on SBITC is emerging, this guide establishes a robust framework based on the well-characterized mechanisms of related isothiocyanates (ITCs) and outlines state-of-the-art methodologies for elucidating the specific molecular interactions and downstream functional consequences of SBITC.

Introduction: The Isothiocyanate Family and the Promise of SBITC

Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found abundantly in cruciferous vegetables like broccoli, watercress, and cabbage.[1][2][3] They are formed from the enzymatic hydrolysis of glucosinolates.[2][3][4] A wealth of preclinical evidence demonstrates that ITCs, such as sulforaphane (SFN), phenethyl isothiocyanate (PEITC), and benzyl isothiocyanate (BITC), possess potent anticancer, anti-inflammatory, and antioxidant properties.[5][6][7][8]

The biological activity of these compounds stems from the highly electrophilic isothiocyanate functional group (-N=C=S). This group readily reacts with nucleophiles, particularly the sulfhydryl groups of cysteine residues and to a lesser extent the ε-amino groups of lysine residues in proteins.[9][10] This covalent modification of key cellular proteins is a primary mechanism through which ITCs exert their pleiotropic effects.[11][12]

While SBITC belongs to this promising class of molecules, its specific cellular targets and mechanisms of action remain largely unexplored. This guide provides the chemical rationale and a detailed experimental blueprint for its investigation, enabling researchers to systematically uncover its therapeutic potential.

Part 1: The Chemistry of Target Engagement: Covalent Modification

The central tenet of ITC bioactivity is its ability to form covalent bonds with cellular proteins. The carbon atom of the -N=C=S group is highly electrophilic and susceptible to nucleophilic attack by the thiol group of cysteine residues, forming a dithiocarbamate adduct. This interaction can alter the protein's conformation, stability, and function, thereby modulating its activity within signaling pathways. Understanding this fundamental reaction is critical, as it forms the basis for the target identification strategies outlined below.

Caption: General mechanism of protein modification by SBITC.

Part 2: A Blueprint for SBITC: Known Cellular Targets of Isothiocyanates

Decades of research on ITCs like SFN, PEITC, and BITC have revealed several key protein targets. These established interactions provide a logical starting point for investigating SBITC. The affinity and specificity of SBITC for these targets may differ due to the steric and electronic properties of its sec-butyl group, but the fundamental binding mechanism is likely conserved.

| Target Protein/Complex | Isothiocyanate Example(s) | Key Biological Consequence(s) |

| Tubulin | PEITC, SFN, BITC | Disruption of microtubule polymerization, leading to G2/M cell cycle arrest and apoptosis.[1] |

| Keap1 | SFN, PEITC | Covalent modification of cysteine sensors on Keap1, releasing Nrf2 to activate antioxidant and phase II detoxification enzyme expression.[4][9] |

| IκB Kinase (IKK) | SFN, PEITC | Inhibition of the NF-κB pathway, leading to reduced inflammation and suppression of pro-survival signaling.[4][13] |

| DNA Topoisomerase IIα | BITC | Induction of reversible Top2α cleavage complexes, contributing to apoptosis in transformed cells.[14] |

| Proteasome Subunits | SFN, PEITC | Inhibition of proteasome activity, leading to accumulation of misfolded proteins and cellular stress.[15][16] |

| Bcl-2 Family Proteins | BITC | Phosphorylation and modulation of Bcl-2, linking cell cycle regulation to apoptosis.[17] |

Key Signaling Pathways Targeted by ITCs

1. The Keap1-Nrf2 Antioxidant Response Pathway: Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which targets it for degradation. Electrophilic compounds like ITCs modify critical cysteine residues on Keap1, inducing a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the transcription of a battery of cytoprotective genes.

References

- 1. Covalent Binding to Tubulin by Isothiocyanates: A MECHANISM OF CELL GROWTH ARREST AND APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Targets of Isothiocyanates in Cancer: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Proteins as binding targets of isothiocyanates in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological targets of isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]